2-(Trifluoromethyl)spiro[3.3]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol . This compound features a spirocyclic structure, which is characterized by a unique arrangement where two rings are connected through a single atom. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic ketone with a trifluoromethylating agent in the presence of a reducing agent. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism by which 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are still ongoing, with a focus on identifying the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol can be compared with other spirocyclic compounds such as:
Spiro[3.3]heptane: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Methyl)spiro[3.3]heptan-2-ol:
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol: The addition of an amino group introduces new functional possibilities and reactivity patterns.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11F3O |
---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
2-(trifluoromethyl)spiro[3.3]heptan-2-ol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)4-6(5-7)2-1-3-6/h12H,1-5H2 |
InChI-Schlüssel |
URHKYUZFNVRSQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.